molecular formula C15H21N3O4 B4760720 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide

Cat. No. B4760720
M. Wt: 307.34 g/mol
InChI Key: BHWMHGWKKXBCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. The compound is synthesized through a multi-step process that involves the reaction of tert-butylbenzoyl chloride with hydrazine hydrate, followed by the reaction with 2-hydroxyethylamine and acetic anhydride.

Mechanism of Action

The mechanism of action of 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide involves the inhibition of specific signaling pathways involved in cell proliferation and survival. The compound has been shown to inhibit the activation of Akt and ERK1/2, which are important signaling pathways involved in cell survival and proliferation. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide has been shown to exhibit biochemical and physiological effects in cancer cells. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival. It has also been shown to inhibit the activation of Akt and ERK1/2, which are important signaling pathways involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide in lab experiments is its potential as an anticancer agent. The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
One limitation of using 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in cancer cells, but its toxicity in normal cells is not well-understood. Further research is needed to determine the toxicity of the compound in normal cells and to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide. One direction is to further investigate the mechanism of action of the compound and its potential as an anticancer agent. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further research is needed to determine the toxicity of the compound in normal cells and to optimize its therapeutic potential.

Scientific Research Applications

2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-hydroxyethyl)-2-oxoacetamide has potential applications in biomedical research, particularly in the field of cancer research. The compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

properties

IUPAC Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)11-6-4-10(5-7-11)12(20)17-18-14(22)13(21)16-8-9-19/h4-7,19H,8-9H2,1-3H3,(H,16,21)(H,17,20)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWMHGWKKXBCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(2-hydroxyethyl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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